REACTION_CXSMILES
|
C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:13][C:14]1[C:15]([C:27]([OH:29])=O)=[N:16][C:17]([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:18][N:19]=1.[CH3:30][O:31][C:32]1[CH:38]=[CH:37][CH:36]=[CH:35][C:33]=1[NH2:34]>CN(C=O)C>[NH2:13][C:14]1[C:15]([C:27]([NH:34][C:33]2[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=2[O:31][CH3:30])=[O:29])=[N:16][C:17]([NH:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[CH:18][N:19]=1
|
Name
|
|
Quantity
|
92.98 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)NC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
88.26 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture left
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified directly by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]
|
Duration
|
16 min
|
Type
|
CUSTOM
|
Details
|
The fractions were collected
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)NC1=CC=CC=C1)C(=O)NC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 mg | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |